![molecular formula C20H22ClN3O5S B2478484 Ethyl 4-[4-[(4-chlorophenyl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate CAS No. 399000-80-7](/img/structure/B2478484.png)
Ethyl 4-[4-[(4-chlorophenyl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of piperazine derivatives, which includes compounds like Ethyl 4-[4-[(4-chlorophenyl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate, has been a topic of interest in recent years. The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of this compound can be represented by the formula C22H23ClN4O5S. The structure can be viewed using Java or Javascript .科学的研究の応用
Novel Dye Synthesis for Textile Applications
Researchers have synthesized derivatives similar to Ethyl 4-[4-[(4-chlorophenyl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate for use in dyeing polyester fibers. These compounds exhibit strong dyeing performance with very good levelness and fastness properties on polyester fabric, though some displayed poor photostability. This application demonstrates the potential of such compounds in the textile industry for producing vibrant and durable colored fabrics (Iyun et al., 2015).
Antioxidant and Antimicrobial Activities
Another study synthesized and evaluated a series of novel dihydropyridine analogs, including compounds structurally related to this compound, for their antioxidant and metal chelating activities. These compounds demonstrated potent antioxidant properties and could be beneficial in treating metal-induced oxidative stress-related diseases (Sudhana & Pradeepkiran, 2019).
Biological Evaluation for Anticancer Properties
Research into novel thiadiazoles and thiazoles incorporating pyrazole moieties, which are structurally akin to this compound, has shown promising anticancer activity. These compounds have been tested against breast carcinoma cell lines, with some exhibiting significant growth inhibitory effects. This indicates the potential use of such compounds in developing new anticancer therapies (Gomha et al., 2014).
Applications in Fluorescence Sensors for Cu2+ Detection
The synthesis and photophysical properties of water-soluble sulfonato-Salen-type Schiff bases derived from compounds similar to this compound have been explored. These ligands exhibit strong fluorescence that is selectively quenched by Cu(2+), making them highly selective and sensitive turn-off fluorescence sensors for the detection of Cu(2+) in water and living cells. This application is particularly relevant for environmental monitoring and biological research (Zhou et al., 2012).
作用機序
Target of Action
It is a sulfonamide derivative , and sulfonamides are known to inhibit bacterial enzymes, particularly those involved in the synthesis of folic acid, which is crucial for bacterial growth and reproduction .
Mode of Action
The compound’s mode of action is likely related to its sulfonamide group. Sulfonamides are structural analogs of para-aminobenzoic acid (PABA), a substrate of the enzyme dihydropteroate synthetase involved in folic acid synthesis in bacteria . By mimicking PABA, sulfonamides competitively inhibit the enzyme, blocking the production of folic acid and thereby inhibiting bacterial growth .
Biochemical Pathways
The compound may affect the biochemical pathway of folic acid synthesis in bacteria, given its potential role as a sulfonamide . By inhibiting dihydropteroate synthetase, it could disrupt the production of dihydrofolic acid, a precursor of tetrahydrofolic acid, which is essential for the synthesis of nucleic acids in bacteria .
Pharmacokinetics
Sulfonamides are generally well absorbed in the gastrointestinal tract, widely distributed in body tissues, metabolized in the liver, and excreted in the urine .
Result of Action
The compound’s action could result in the inhibition of bacterial growth by blocking folic acid synthesis . This could potentially lead to the death of the bacteria, depending on whether it is bacteriostatic or bactericidal .
Action Environment
The efficacy and stability of the compound could be influenced by various environmental factors, such as pH, temperature, and the presence of other substances . For instance, the activity of sulfonamides can be affected by the pH of the environment, as they are weak acids . Additionally, they can form insoluble complexes with certain substances, which may affect their absorption and distribution .
特性
IUPAC Name |
ethyl 4-[4-[(4-chlorophenyl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN3O5S/c1-2-29-20(26)23-11-13-24(14-12-23)30(27,28)18-9-3-15(4-10-18)19(25)22-17-7-5-16(21)6-8-17/h3-10H,2,11-14H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICAXEAIUHLGPQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)furan-2-carboxamide](/img/structure/B2478401.png)
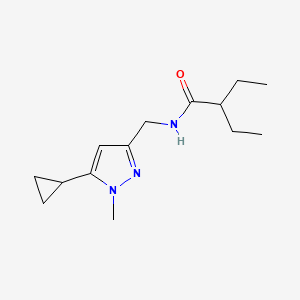
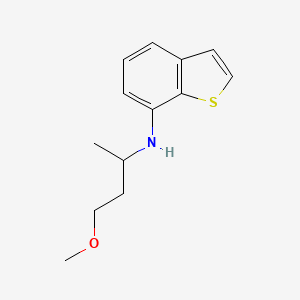
![3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(4-methoxybenzyl)propanamide](/img/structure/B2478406.png)
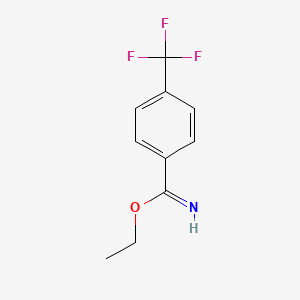

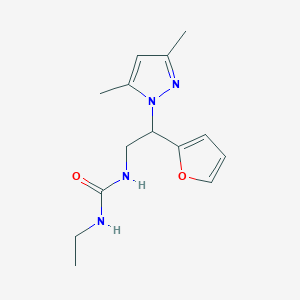
![2-(8-(2-chlorophenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2478415.png)
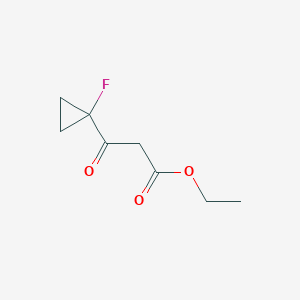
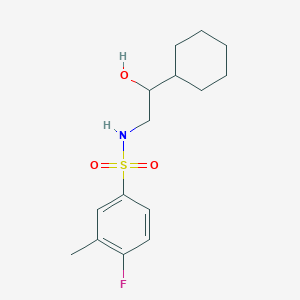
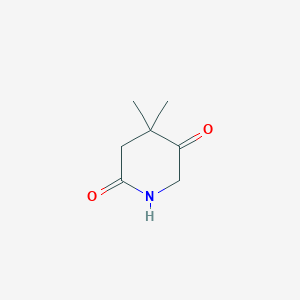

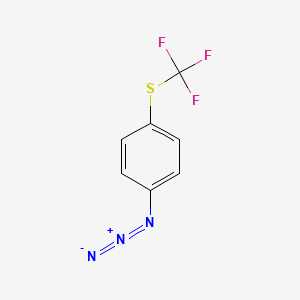
![4-methyl-N-[(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)carbamothioyl]benzamide](/img/structure/B2478424.png)